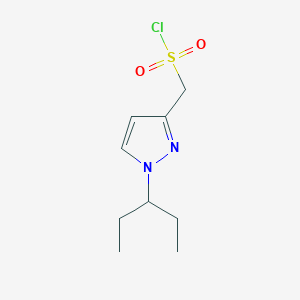

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride

Description

(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride (CAS: 1341976-88-2) is a sulfonyl chloride derivative featuring a pyrazole ring substituted with a branched pentan-3-yl group at the 1-position and a methanesulfonyl chloride moiety at the 3-position. This compound is primarily utilized in organic synthesis as a sulfonating agent due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H15ClN2O2S |

|---|---|

Molecular Weight |

250.75 g/mol |

IUPAC Name |

(1-pentan-3-ylpyrazol-3-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H15ClN2O2S/c1-3-9(4-2)12-6-5-8(11-12)7-15(10,13)14/h5-6,9H,3-4,7H2,1-2H3 |

InChI Key |

BWKCZIWPAVYHBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1C=CC(=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride generally involves two key steps:

- Step 1: Synthesis of the pyrazole core substituted at N-1 with pentan-3-yl group

- Step 2: Introduction of the methanesulfonyl chloride group at the 3-position of the pyrazole ring

This approach is consistent with the general methodology for preparing sulfonyl chlorides attached to heterocyclic systems, where the sulfonyl chloride group is introduced via reaction with methanesulfonyl chloride (also known as mesyl chloride) under controlled conditions.

Preparation of 1-(Pentan-3-yl)-1H-pyrazole Intermediate

The pyrazole core substituted at the N-1 position with a pentan-3-yl group can be synthesized by alkylation of pyrazole or pyrazol-3-amine precursors with a suitable pentan-3-yl halide or equivalent alkylating agent. This step typically involves:

- Reagents: Pyrazole or pyrazol-3-amine, pentan-3-yl bromide or chloride, base (e.g., potassium carbonate or sodium hydride)

- Conditions: Anhydrous polar aprotic solvent such as dimethylformamide or tetrahydrofuran, inert atmosphere, moderate temperature (room temperature to reflux)

- Outcome: Selective N-alkylation at the pyrazole nitrogen to yield 1-(pentan-3-yl)pyrazole derivatives

Introduction of the Methanesulfonyl Chloride Group

The key functionalization to obtain the methanesulfonyl chloride moiety at the 3-position of the pyrazole ring typically proceeds via sulfonylation of the pyrazol-3-yl intermediate. The general procedure is as follows:

- Reagents: Methanesulfonyl chloride (mesyl chloride), base (commonly triethylamine or pyridine), anhydrous solvent (e.g., dichloromethane)

- Conditions: Low temperature (0 °C to room temperature), inert atmosphere to prevent hydrolysis, slow addition of methanesulfonyl chloride to control reaction rate

- Mechanism: The nucleophilic pyrazol-3-yl nitrogen or carbon attacks the electrophilic sulfur center of methanesulfonyl chloride, displacing chloride ion and forming the sulfonyl chloride linkage

- Purification: Work-up includes aqueous quenching, extraction, drying, and purification by recrystallization or chromatography

This method is analogous to the synthesis of other heterocyclic methanesulfonyl chlorides, such as (1-methyl-1H-imidazol-5-yl)methanesulfonamide, where methanesulfonyl chloride reacts with heterocyclic amines under basic, anhydrous conditions to afford sulfonyl derivatives with high yield and purity.

Alternative Synthetic Routes and Considerations

While the direct sulfonylation of the pyrazol-3-yl intermediate is the most straightforward, alternative routes may be considered depending on the availability of starting materials and desired purity:

- Oxidation of methanesulfonyl derivatives: Starting from methanesulfonamide or methanesulfonate esters, oxidation or chlorination can yield the sulfonyl chloride functionality.

- Use of sulfonyl transfer reagents: Reagents such as sulfuryl chloride or chlorosulfonic acid can be employed for sulfonyl chloride introduction but require careful control to avoid over-chlorination or ring degradation.

- Continuous flow synthesis: For scale-up, continuous flow reactors can optimize reaction conditions, improve safety handling of reactive sulfonyl chlorides, and enhance yield and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | N-Alkylation of pyrazole | Pyrazole + pentan-3-yl bromide, base (K2CO3), DMF, reflux | Formation of 1-(pentan-3-yl)pyrazole |

| 2 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT | Introduction of methanesulfonyl chloride at C-3 |

| 3 | Purification | Aqueous work-up, extraction, drying, recrystallization | Pure this compound |

Research Findings and Industrial Relevance

- The sulfonyl chloride group is highly reactive, enabling further functionalization such as sulfonamide formation or coupling reactions.

- The use of triethylamine or other tertiary amines as bases is critical to neutralize the hydrochloric acid generated and to maintain anhydrous conditions, which prevent hydrolysis of the sulfonyl chloride.

- Industrial synthesis may leverage continuous flow techniques to enhance safety and scalability, as handling sulfonyl chlorides requires careful moisture exclusion and temperature control.

- Analogous compounds such as (1-methyl-1H-imidazol-5-yl)methanesulfonamide demonstrate that the methodology is robust and adaptable to different heterocyclic cores.

Chemical Reactions Analysis

Types of Reactions

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Strong oxidizers like potassium permanganate

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

(1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Pentan-3-yl)-1h-pyrazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Structural Features

The compound is structurally compared to two analogs from Kanto Reagents’ 2022 catalog ():

- (4-Chlorophenyl)methanesulfonyl chloride (CAS: 6966-45-6): Aromatic benzene ring substituted with a 4-chlorophenyl group and a sulfonyl chloride.

- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS: 288252-38-0): Pyrazole ring with a 4-chlorophenyl group at the 1-position and a carbonyl chloride at the 4-position.

Key Differences :

- Substituent Type : The target compound’s pentan-3-yl group is a branched aliphatic chain, whereas the analogs feature aromatic (4-chlorophenyl) or heteroaromatic (pyrazole) substituents.

- Functional Group : The target’s sulfonyl chloride (-SO₂Cl) is a stronger leaving group compared to the carbonyl chloride (-COCl) in the pyrazole analog, which is more reactive in acylation reactions .

Physicochemical Properties

| Property | (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl Chloride | (4-Chlorophenyl)methanesulfonyl Chloride | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride |

|---|---|---|---|

| Molecular Formula | C₉H₁₅ClN₂O₂S | C₇H₆Cl₂O₂S | C₁₁H₈Cl₂N₂O |

| Molecular Weight | ~262.75 g/mol | 225.09 g/mol | 255.09 g/mol |

| Melting Point | Not reported | 90–93°C | 115°C |

| Storage Conditions | Standard (no specific temp. noted) | Not specified | Below 4°C |

Analysis :

- The pentan-3-yl analog’s melting point is unreported, but branched alkyl chains typically lower melting points compared to aromatic systems due to reduced crystallinity.

- The pyrazole carbonyl chloride analog requires refrigeration (below 4°C), suggesting thermal instability compared to the sulfonyl chloride derivatives .

Analysis :

- The target compound’s H290 hazard highlights its corrosivity, likely due to the sulfonyl chloride group’s acidity. In contrast, the pyrazole carbonyl chloride’s low storage temperature implies decomposition risks under ambient conditions.

Biological Activity

Introduction

(1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative of pyrazole, notable for its potential biological activities. The compound's unique structure, characterized by a pentan-3-yl substituent at the 1-position of the pyrazole ring and a methanesulfonyl chloride functional group, positions it as a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses.

- Molecular Formula : C9H15ClN2O2S

- Molecular Weight : 250.75 g/mol

- CAS Number : 1341976-88-2

The compound's reactivity is primarily attributed to the methanesulfonyl chloride group, which facilitates nucleophilic substitutions crucial for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of a series of pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) were determined using standard assays:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 2P (similar derivative) | 62.5 (S. aureus) | 2000 (S. aureus) |

| 2P (similar derivative) | 250 (E. faecalis) | 2000 (E. faecalis) |

The results demonstrated that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cell lines, indicating its potential as an antimicrobial agent without significant cytotoxic effects .

Cytotoxicity Studies

Cytotoxicity assays performed on human liver carcinoma HepG2 and colorectal adenocarcinoma Caco-2 cell lines showed varying degrees of cell viability upon treatment with related pyrazole derivatives. The following table summarizes cell viability percentages across different concentrations:

| Concentration (µg/mL) | HepG2 Cell Viability (%) | Caco-2 Cell Viability (%) |

|---|---|---|

| 500 | 45.82 ± 12.57 | - |

| 250 | 76 ± 12.3 | - |

| 125 | 80.71 ± 11.55 | - |

| 62.5 | 84.15 ± 5.03 | - |

| 31.25 | 93.68 ± 2.31 | - |

These findings suggest that while some derivatives exhibit promising antibacterial activity, they also require careful evaluation regarding their cytotoxic profiles .

The mechanism underlying the antimicrobial activity of pyrazole derivatives may involve several factors:

- Disruption of Bacterial Cell Walls : The presence of the sulfonyl group may enhance the ability to disrupt bacterial membranes.

- Biofilm Inhibition : Certain derivatives have shown efficacy in reducing biofilm formation, which is critical in chronic infections.

- pH and Ionic Effects : High pH levels and osmotic effects from these compounds can contribute to their antibacterial properties .

Q & A

Basic: What are the common synthetic routes for (1-(Pentan-3-yl)-1H-pyrazol-3-yl)methanesulfonyl chloride?

Answer:

The synthesis typically involves functionalization of the pyrazole core followed by sulfonylation. A general approach includes:

- Step 1: Synthesis of the pyrazole scaffold via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones.

- Step 2: Alkylation at the pyrazole N1 position using pentan-3-yl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Introduction of the methanesulfonyl chloride group via chlorosulfonation. For example, reacting the methylpyrazole intermediate with chlorosulfonic acid (ClSO₃H) in anhydrous dichloromethane at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Key challenges include controlling regioselectivity during pyrazole formation and avoiding hydrolysis of the sulfonyl chloride group. Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for the pentan-3-yl group (δ 1.2–1.6 ppm, multiplet for CH₂; δ 0.9 ppm, triplet for terminal CH₃) and pyrazole protons (δ 6.5–7.5 ppm, split by coupling).

- ¹³C NMR: Distinct signals for the sulfonyl chloride (δ ~55 ppm, CSO₂Cl) and pyrazole carbons (δ 105–150 ppm).

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ confirms the molecular formula (C₁₀H₁₆ClN₂O₂S). Fragmentation patterns include loss of SO₂Cl (m/z ~99) and pentan-3-yl groups.

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area normalization) .

Advanced: How is X-ray crystallography applied to resolve its crystal structure, and how are data contradictions addressed?

Answer:

- Data Collection: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution: Using SHELXT (charge-flipping algorithm) for phase determination .

- Refinement: SHELXL refines anisotropic displacement parameters and handles disorder in the pentan-3-yl chain. Contradictions (e.g., high R-factors for SO₂Cl groups) are mitigated by:

- Validation: PLATON checks for missed symmetry, and ORTEP visualizes thermal ellipsoids .

Advanced: How do computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Answer:

- DFT Calculations (Gaussian 16): Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy, indicating electrophilicity at the sulfur atom.

- MD Simulations (GROMACS): Simulate solvation effects in DMF/water mixtures to predict hydrolysis rates.

- QSAR Modeling: Correlate Hammett σ values of substituents on the pyrazole ring with reaction rates in amidation (e.g., with amines). For example, electron-withdrawing groups on pyrazole accelerate substitution by stabilizing the transition state .

Advanced: How does the sulfonyl chloride moiety influence biological interactions in drug discovery?

Answer:

- Covalent Inhibition: The sulfonyl chloride reacts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, forming irreversible adducts.

- SAR Studies: Modifying the pentan-3-yl group alters lipophilicity (logP), impacting membrane permeability. For instance, bulkier alkyl chains reduce solubility but improve target binding in hydrophobic pockets.

- Metabolic Stability: In vitro microsomal assays (human liver microsomes + NADPH) assess susceptibility to oxidative degradation. The sulfonyl group generally enhances metabolic resistance compared to esters .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Moisture Sensitivity: Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated vials. Hydrolysis to sulfonic acid occurs rapidly in humid environments.

- Light Sensitivity: Amber glassware prevents UV-induced decomposition.

- Compatibility: Avoid contact with bases (e.g., amines, NaOH) and protic solvents (e.g., MeOH, H₂O) during synthesis. Use anhydrous dichloromethane or THF for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.